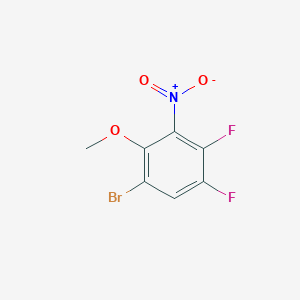

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

Description

Properties

Molecular Formula |

C7H4BrF2NO3 |

|---|---|

Molecular Weight |

268.01 g/mol |

IUPAC Name |

1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C7H4BrF2NO3/c1-14-7-3(8)2-4(9)5(10)6(7)11(12)13/h2H,1H3 |

InChI Key |

TYMSSPYWFBRDDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

Electrophilic Aromatic Substitution:

Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol in the presence of a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene and analogous compounds:

Reactivity and Functional Group Analysis

- Nitro Group Influence: Compounds with nitro groups (e.g., 350699-92-2, 877161-74-5) exhibit enhanced electrophilic substitution reactivity compared to non-nitro analogs like 875664-38-3. The nitro group’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic attacks .

- Methoxy vs. Methyl : The methoxy group in the target compound (vs. methyl in 875664-38-3) increases polarity and solubility in polar solvents. However, methyl groups enhance lipophilicity, favoring membrane permeability in drug design .

- Halogen Positioning: Bromine at position 1 (target compound) vs.

Biological Activity

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene (CAS No. 1784444-30-9) is a halogenated aromatic compound with significant potential in various biological applications. This compound features a unique combination of bromine, fluorine, methoxy, and nitro functional groups that influence its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C7H5BrF2NO3. Its structure is characterized by the presence of a bromine atom at the 1-position, two fluorine atoms at the 4 and 5 positions, a methoxy group at the 2-position, and a nitro group at the 3-position. The presence of these electronegative substituents enhances its lipophilicity and can significantly affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF2NO3 |

| Molecular Weight | 164.03 g/mol |

| CAS Number | 1784444-30-9 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its nitro group is known to participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that can induce cellular stress.

- Antimicrobial Activity : The halogenated structure often confers antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell membranes.

- Anticancer Potential : Some derivatives of similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study on Anticancer Activity

A study published in MDPI examined the effects of halogenated nitrobenzene derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and leukemia (CEM-13) cell lines. The IC50 values ranged from 0.12 to 2.78 µM, indicating strong potential for further development as anticancer agents .

Antimicrobial Effects

Research conducted on various halogenated aromatic compounds revealed that those with fluorine substitutions demonstrated increased antimicrobial activity compared to their non-fluorinated counterparts. The study highlighted that this compound showed promising results against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .

Table 2: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene?

Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Methoxy Introduction : Start with a dihalobenzene precursor (e.g., 1-bromo-4,5-difluorobenzene) and perform nucleophilic aromatic substitution (SNAr) with methoxide at the ortho position .

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of methoxy and halogens .

Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) isolates the product.

Key Challenge : Competing directing effects of methoxy (activating, ortho/para-directing) and halogens (deactivating, meta-directing) require precise temperature control (~0–5°C) during nitration to favor the desired regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Resolves fluorine environments; expect two distinct peaks for 4,5-difluoro substituents (δ ~ -110 to -150 ppm, influenced by neighboring nitro and methoxy groups) .

- ¹H NMR : Methoxy protons appear as a singlet (δ ~3.8–4.0 ppm), while aromatic protons (if present) show coupling with fluorine (²JHF ~20 Hz) .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ expected at m/z 265 (C₇H₃BrF₂NO₃⁺), with fragmentation peaks at m/z 248 ([M–OH]⁺) and 218 ([M–NO₂]⁺) .

Q. How can researchers resolve discrepancies between experimental and computational crystallographic data?

Refinement with SHELXL : Use high-resolution X-ray data to refine the structure, adjusting thermal parameters and occupancy for disordered atoms. SHELXL’s robust algorithms minimize residuals (R1 < 0.05) .

Validation with PLATON : Check for missed symmetry (e.g., twinning) and validate hydrogen bonding using the ADDSYM module .

Contradiction Analysis : If bond lengths deviate >0.02 Å from DFT calculations, re-examine crystal packing effects or solvent interactions .

Q. Example Workflow :

Q. What strategies improve regioselectivity in electrophilic substitutions involving this compound?

- Electronic Tuning : The nitro group deactivates the ring, directing incoming electrophiles to positions ortho/para to the methoxy group. Use bulky electrophiles (e.g., tert-butyl nitrite) to sterically hinder meta substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro’s deactivating effect, favoring ortho substitution relative to non-polar solvents .

Case Study : Nitration of 1-bromo-4,5-dimethoxy-2-nitrobenzene (analogous compound) achieved 85% ortho selectivity in DMF at -10°C .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Buchwald-Hartwig Amination : The bromine atom is electronically activated by adjacent electron-withdrawing groups (nitro, fluorine), enabling coupling with aryl amines at 80–100°C .

- Steric Hindrance : The 2-methoxy group may hinder access to the palladium catalyst, requiring bulky ligands (e.g., XPhos) to accelerate oxidative addition .

Q. What methodologies validate the purity of this compound in high-throughput synthesis?

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5% area). Retention time ~8.2 min .

- Elemental Analysis : Match calculated (C 31.70%, H 1.14%) and observed values (Δ < 0.3%) .

Troubleshooting : If melting point varies (>2°C range), recrystallize from toluene/ethanol (1:3) to remove nitro byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.